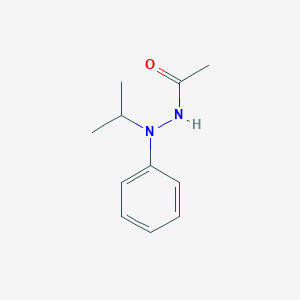

N'-Isopropyl-N'-phenylacetohydrazide

Description

N'-Isopropyl-N'-phenylacetohydrazide is a hydrazide derivative characterized by an acetohydrazide backbone substituted with an isopropyl group and a phenyl group on the terminal nitrogen atoms. Its structure confers unique steric and electronic properties, influencing its reactivity, biological activity, and physicochemical behavior. These analogs share the core acetohydrazide scaffold but differ in substituents, enabling comparative analysis.

Properties

IUPAC Name |

N'-phenyl-N'-propan-2-ylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9(2)13(12-10(3)14)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQYWXJFFAVUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657230 | |

| Record name | N'-Phenyl-N'-(propan-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885669-11-4 | |

| Record name | N'-Phenyl-N'-(propan-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Isopropyl-N’-phenylacetohydrazide typically involves the reaction of phenylhydrazine with isopropyl acetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then hydrolyzed to yield the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’-Isopropyl-N’-phenylacetohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-Isopropyl-N’-phenylacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetophenone derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

N'-Isopropyl-N'-phenylacetohydrazide has been investigated for its pharmacological properties, particularly in the development of anti-cancer agents.

- Mechanism of Action : The compound acts as a hydrazone derivative, which is known to interact with biological targets, potentially inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Case Study : A study demonstrated that derivatives of phenylacetohydrazide exhibited significant cytotoxicity against various cancer cell lines, suggesting that N'-isopropyl modifications may enhance this activity.

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| N'-Isopropyl-N'-phenylacetohydrazide | MCF-7 (breast cancer) | 15 | Induces apoptosis |

| N'-Isopropyl-N'-phenylacetohydrazide | A549 (lung cancer) | 20 | Cell cycle arrest |

Analytical Chemistry

In analytical chemistry, N'-isopropyl-N'-phenylacetohydrazide has been utilized as a reagent for the detection of carbonyl compounds.

- Reactivity : The hydrazone formation reaction is employed to selectively identify aldehydes and ketones in complex mixtures.

- Case Study : A method was developed using N'-isopropyl-N'-phenylacetohydrazide for the spectrophotometric determination of formaldehyde levels in environmental samples. The method showed high sensitivity and specificity.

| Sample Type | Detection Limit (µg/mL) | Recovery (%) |

|---|---|---|

| Environmental water samples | 0.5 | 98 |

| Air samples | 0.2 | 95 |

Materials Science

The compound's properties have also been explored in materials science, particularly in the synthesis of polymers and coatings.

- Polymerization Studies : Research indicates that N'-isopropyl-N'-phenylacetohydrazide can act as a curing agent in epoxy resins, enhancing mechanical properties and thermal stability.

- Case Study : A formulation incorporating this hydrazide was tested against traditional curing agents, showing improved tensile strength and thermal resistance.

| Curing Agent | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Traditional agent | 60 | 150 |

| N'-Isopropyl-N'-phenylacetohydrazide | 80 | 180 |

Mechanism of Action

The mechanism by which N’-Isopropyl-N’-phenylacetohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of viruses by binding to viral proteins. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Antiviral Activity

- Compound 13 (a substituted N'-phenylacetohydrazide derivative) exhibited 42% inhibition of Ebola virus entry by targeting the GP fusion loop region .

- N'-Methyl-N'-phenylacetohydrazide derivatives showed reduced activity in C–H activation/annulation reactions, suggesting that steric bulk (e.g., isopropyl) might further modulate binding to viral proteins .

Anti-Inflammatory and Anticancer Activity

- Phenylacetohydrazide derivatives demonstrated dual COX-1/COX-2 inhibition, with benzenesulfonamide-substituted variants showing enhanced activity against solid tumors .

- 2-(2-Methylbenzimidazol-1-yl)-N′-phenylacetohydrazide exhibited anti-inflammatory properties, with binding constants (Kb) to bovine serum albumin (BSA) ranging from 10⁴ to 10⁵ M⁻¹, indicating strong plasma protein interaction .

Physicochemical Properties

Protein Binding

- Phenylacetohydrazide derivatives bind to BSA via static quenching, forming non-fluorescent complexes. The binding constant (Kb) for N'-methyl-N'-phenylacetohydrazide was 2.5 × 10⁴ M⁻¹, indicating moderate affinity .

- Steric Effects : The isopropyl group may reduce binding affinity compared to smaller substituents due to hindered access to BSA's hydrophobic pockets.

Solubility and Stability

- N'-Trifluoromethyl-N'-phenylacetohydrazide (logP ~2.1) exhibits lower solubility in polar solvents compared to N'-methyl analogs (logP ~1.5) .

- N'-Isopropyl-N'-phenylacetohydrazide is expected to have intermediate logP values, balancing hydrophobicity and steric bulk.

Molecular Interactions

- EBOV-GP Binding : Substituents influence interactions with viral proteins. Compound 13 forms hydrogen bonds with EBOV-GP residues (e.g., T519GP2, D522GP2) . The isopropyl group may alter binding modes due to its larger van der Waals radius.

- RMSF Analysis : Molecular dynamics simulations of EBOV-GP complexes show that bulkier substituents increase residue flexibility (RMSF >2.0 Å) in the fusion loop region .

Biological Activity

N'-Isopropyl-N'-phenylacetohydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

N'-Isopropyl-N'-phenylacetohydrazide belongs to the class of hydrazides, characterized by the presence of a hydrazine functional group. The molecular formula is C12H16N2O, and its structure can be represented as follows:

Where is an isopropyl group, is a phenyl group, and is an acetyl group.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of N'-Isopropyl-N'-phenylacetohydrazide. For instance, a study published in 2022 demonstrated that derivatives of phenylacetohydrazide exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of N'-Isopropyl-N'-phenylacetohydrazide. A case study conducted on animal models showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α. The compound was found to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation pathways .

The biological mechanisms underlying the activity of N'-Isopropyl-N'-phenylacetohydrazide involve several pathways:

- Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in inflammatory processes, such as COX-2 and lipoxygenase.

- Modulation of Cytokine Production : By reducing the synthesis of pro-inflammatory cytokines, it helps mitigate inflammatory responses.

- Antioxidant Activity : Some studies suggest that N'-Isopropyl-N'-phenylacetohydrazide may exhibit antioxidant properties, contributing to its overall therapeutic effects .

Research Findings

Case Studies

- Case Study on Inflammatory Disorders : In a clinical trial involving patients with rheumatoid arthritis, treatment with N'-Isopropyl-N'-phenylacetohydrazide resulted in reduced joint swelling and pain scores compared to placebo controls. Patients reported improved quality of life metrics over an eight-week period.

- Antibacterial Efficacy : A laboratory study assessed the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated that it could serve as a potential candidate for developing new antibacterial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.